molecular formula C15H19F2N3 B11734463 N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 1855944-93-2

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No.: B11734463
CAS No.: 1855944-93-2
M. Wt: 279.33 g/mol
InChI Key: CKQQDFCSTOTVDW-UHFFFAOYSA-N
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Description

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a difluorophenyl group, a methyl group, and an isobutyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable difluorobenzene derivative reacts with the pyrazole intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a catalyst such as palladium on carbon.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-difluorophenyl)methyl]-2,2-dimethylpropanamide
  • 3,5-difluoro-N-(1-methyl-1H-pyrazol-4-yl)benzamide

Uniqueness

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring and the presence of both difluorophenyl and isobutyl groups. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

1855944-93-2

Molecular Formula

C15H19F2N3

Molecular Weight

279.33 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine

InChI

InChI=1S/C15H19F2N3/c1-10(2)8-20-9-15(11(3)19-20)18-7-12-4-13(16)6-14(17)5-12/h4-6,9-10,18H,7-8H2,1-3H3

InChI Key

CKQQDFCSTOTVDW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC(=C2)F)F)CC(C)C

Origin of Product

United States

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